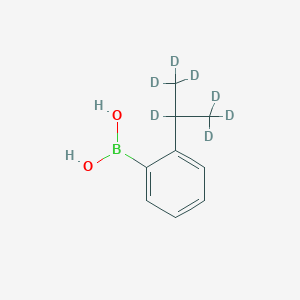
2-(iso-Propyl-d7)-phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(iso-Propyl-d7)-phenylboronic acid is a deuterated boronic acid derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the deuteration of isopropyl iodide to obtain 2-iodopropane-d7, which is then subjected to a Suzuki coupling reaction with phenylboronic acid to yield the desired product .
Industrial Production Methods
Industrial production of 2-(iso-Propyl-d7)-phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(iso-Propyl-d7)-phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group into borane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include phenol derivatives, borane derivatives, and various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
2-(iso-Propyl-d7)-phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its isotopic labeling.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of advanced materials and polymers with enhanced properties.
Mecanismo De Acción
The mechanism by which 2-(iso-Propyl-d7)-phenylboronic acid exerts its effects is primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and biological studies. The deuterium atoms in the isopropyl group can also influence reaction kinetics and stability, providing unique insights into reaction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodopropane-d7: Another deuterated compound used in similar applications.
Phenylboronic acid: The non-deuterated analog of 2-(iso-Propyl-d7)-phenylboronic acid.
2-Bromopropane-d7: A deuterated bromine compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of deuterium labeling and boronic acid functionality. This combination allows for precise studies of reaction mechanisms and the development of novel materials and drugs with improved properties.
Propiedades
Número CAS |
1629184-02-6 |
|---|---|
Fórmula molecular |
C9H13BO2 |
Peso molecular |
171.05 g/mol |
Nombre IUPAC |
[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/i1D3,2D3,7D |
Clave InChI |
KTZUVUWIBZMHMC-QXMYYZBZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1B(O)O)C([2H])([2H])[2H] |
SMILES canónico |
B(C1=CC=CC=C1C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



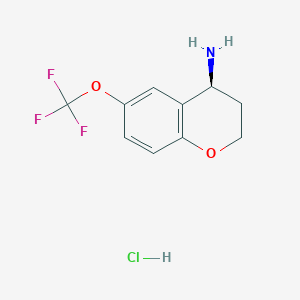
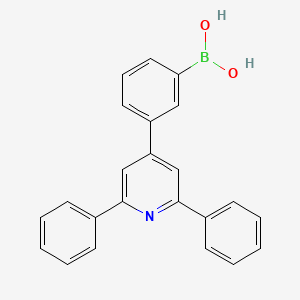

![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)

palladium(II)](/img/structure/B14031108.png)
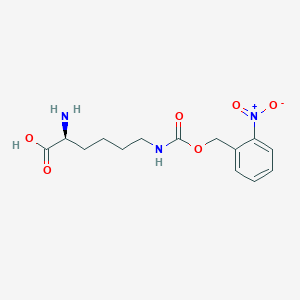
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)
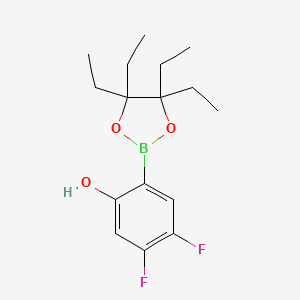
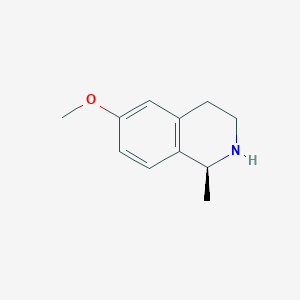
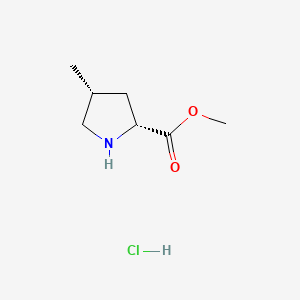
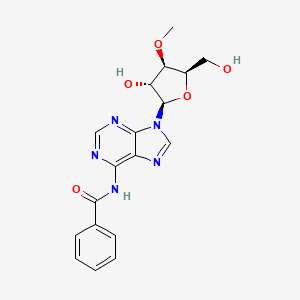
![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)
